1-(Thiophen-2-ylmethyl)pyrrolidine

Description

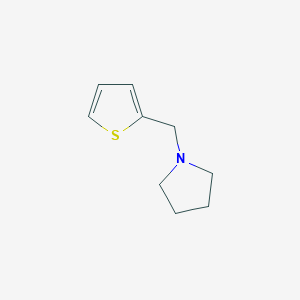

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJQTXGJPVTGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509869 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16087-92-6 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Thiophen 2 Ylmethyl Pyrrolidine and Its Derivatives

Direct Alkylation Approaches for N-Substitution of Pyrrolidine (B122466)

The most straightforward approach to synthesizing 1-(thiophen-2-ylmethyl)pyrrolidine involves the direct alkylation of the pyrrolidine nitrogen. This method relies on the nucleophilic character of the secondary amine of the pyrrolidine ring.

Reaction with Thiophen-2-ylmethyl Halides under Basic Conditions

A common and well-established method for the N-alkylation of pyrrolidine is its reaction with a suitable thiophen-2-ylmethyl halide, such as the chloride or bromide, in the presence of a base. researchgate.net The base is crucial for deprotonating the pyrrolidine nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent can significantly influence the reaction's efficiency.

Common bases employed for this transformation include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For instance, the reaction can be carried out by stirring pyrrolidine and thiophen-2-ylmethyl chloride with K₂CO₃ in DMF. Cooling the reaction mixture initially can help control the exothermic nature of the reaction. researchgate.net

In some cases, to enhance the reactivity of the alkylating agent, an in situ Finkelstein reaction can be performed by adding a catalytic amount of sodium iodide (NaI). researchgate.net This generates the more reactive thiophen-2-ylmethyl iodide in the reaction mixture. For less reactive systems, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) may be necessary to achieve complete deprotonation of the pyrrolidine. researchgate.net

| Reagent 1 | Reagent 2 | Base | Solvent | Additive | Temperature |

| Pyrrolidine | Thiophen-2-ylmethyl chloride | K₂CO₃ | DMF | - | 0°C to RT |

| Pyrrolidine | Thiophen-2-ylmethyl bromide | Na₂CO₃ | Acetonitrile | NaI | Reflux |

| Pyrrolidine | Thiophen-2-ylmethyl halide | NaH | THF | - | RT |

Optimization of Reaction Conditions and Reagents for Regioselectivity

Achieving high regioselectivity is paramount in the N-alkylation of substituted pyrrolidines or when using more complex alkylating agents. While the synthesis of the parent compound this compound is straightforward, the synthesis of derivatives requires careful control of reaction conditions to avoid undesired side reactions, such as C-alkylation or the formation of quaternary ammonium (B1175870) salts. researchgate.net

The choice of the base is critical. While strong bases like NaH ensure complete deprotonation, they can also promote side reactions. researchgate.net Milder bases like K₂CO₃ are often preferred to maintain selectivity. researchgate.net Solvent polarity also plays a role; polar aprotic solvents like DMF and acetonitrile are generally effective. researchgate.net

Recent advancements have explored the use of iridium catalysts for the N-alkylation of amino-heterocycles with alcohols, offering a more atom-economical and environmentally friendly alternative to alkyl halides. rsc.org For example, a [Cp*IrCl₂]₂/NaOH system has been shown to effectively catalyze the N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with various alcohols, achieving high yields and complete regioselectivity. rsc.org While not yet reported specifically for this compound, this methodology presents a promising avenue for future synthetic efforts.

Pyrrolidine Ring Construction Strategies Incorporating the Thiophene-2-ylmethyl Moiety

An alternative to direct alkylation is the construction of the pyrrolidine ring itself from acyclic precursors that already contain the thiophen-2-ylmethyl group. This approach is particularly useful for accessing highly substituted or stereochemically complex pyrrolidine derivatives.

Cyclization Reactions for Pyrrolidine Core Formation

Transition metal-catalyzed cycloisomerization of 1,n-enynes has emerged as a powerful tool for the synthesis of five- and six-membered heterocyclic compounds. rsc.orgresearchgate.net These reactions, often catalyzed by metals like gold, titanium, or rhodium, can lead to the formation of pyrrolidine and pyrroline (B1223166) derivatives. rsc.orgresearchgate.net The synthesis of substituted pyrrolidines can be achieved through the cyclization of enynes tethered to a nitrogen atom. rsc.orgresearchgate.net While a specific example for the direct synthesis of this compound via this method is not prominent in the literature, the general applicability of this strategy to form substituted pyrrolidines suggests its potential. organic-chemistry.org For instance, palladium-catalyzed carboamination and carboalkoxylation reactions of (hetero)arylthianthrenium triflates have been used to afford biologically important pyrrolidine derivatives. organic-chemistry.org

A cutting-edge strategy for pyrrolidine synthesis involves the intramolecular amination of unactivated C(sp³)–H bonds. nih.govacs.orgrsc.org This method offers a highly efficient and atom-economical route to cyclic amines by forming a C-N bond directly from an inert C-H bond. acs.org These reactions are often catalyzed by transition metals like palladium or copper and can exhibit excellent regio- and chemoselectivity. nih.govacs.orgacs.org

For example, copper-catalyzed intramolecular amination of secondary amines has been reported to produce a variety of saturated azacycles in good to excellent yields. acs.org Similarly, palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds of secondary amides has been used to synthesize pyrrolidones, which can then be reduced to the corresponding pyrrolidines. nih.gov Although a direct application to the synthesis of this compound has not been explicitly detailed, the versatility of this methodology suggests its feasibility by starting with an appropriate N-(thiophen-2-ylmethyl) substituted amine precursor.

Recent developments have also highlighted the potential of biocatalysis, where engineered P450 nitrene transferases can aminate unactivated C(sp³)–H bonds with high site- and stereoselectivity. nih.gov This enzymatic approach represents a significant advancement in C-H functionalization and could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.gov

N-Heterocyclization of Primary Amines with Diols

A highly efficient and environmentally benign method for synthesizing pyrrolidines and other cyclic amines is the N-heterocyclization of primary amines with diols. organic-chemistry.orgacs.org This approach is notable for its atom economy, as it ideally produces only water as a byproduct. acs.org The reaction is typically catalyzed by transition metal complexes, with iridium-based catalysts showing particular promise.

A key development in this area is the use of a pentamethylcyclopentadienyl iridium (Cp*Ir) complex. organic-chemistry.orgacs.org This catalytic system facilitates the synthesis of a range of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org The proposed mechanism involves a "borrowing hydrogen" strategy. organic-chemistry.org Initially, the catalyst facilitates the N-alkylation of the primary amine with one of the hydroxyl groups of the diol, forming an amino alcohol intermediate. acs.org This intermediate then undergoes an intramolecular cyclization, catalyzed by the same iridium complex, to yield the final N-heterocyclic product. acs.org

This method's versatility allows for the synthesis of various substituted pyrrolidines. For instance, microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium presents a rapid, one-pot alternative for creating pyrrolidine rings. nih.govdntb.gov.ua

Table 1: Catalytic N-Heterocyclization of Amines with Diols

| Catalyst System | Reactants | Product Type | Key Features |

| Cp*Ir Complex | Primary Amines + Diols | Pyrrolidines, Piperidines | Environmentally benign (water byproduct), Good to excellent yields. organic-chemistry.orgacs.org |

| [Ru(p-cymene)Cl₂]₂ with bidentate phosphines | Primary Amines + Diols | Secondary/Tertiary Amines, N-Heterocycles | Broad applicability for N-alkylation and heterocyclization. organic-chemistry.org |

| Microwave Irradiation (catalyst-free) | Primary Amines + Alkyl Dihalides | Azetidines, Pyrrolidines, Piperidines | Rapid, one-pot synthesis in aqueous medium. nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for constructing five-membered heterocycles, including the pyrrolidine ring. wikipedia.orgnih.gov This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgwikipedia.org The concerted nature of this pericyclic reaction allows for a high degree of regio- and stereoselectivity, making it a valuable tool in complex molecule synthesis. nih.govnumberanalytics.com It can generate up to four new contiguous stereocenters in a single, atom-economic step. wikipedia.orgacs.org

The versatility of this method is enhanced by the wide range of accessible 1,3-dipoles and dipolarophiles. mdpi.com For pyrrolidine synthesis specifically, the [3+2] cycloaddition between an azomethine ylide and an alkene is a cornerstone strategy. wikipedia.orgnumberanalytics.com

Azomethine Ylide-Based Cycloadditions from Carbonyl Compounds

Azomethine ylides are highly reactive intermediates that serve as the nitrogen-containing 1,3-dipole in pyrrolidine synthesis. wikipedia.org A common and effective method for their in situ generation involves the condensation of an α-amino acid with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgmdpi.com For example, the reaction of isatin (B1672199) derivatives with α-amino acids like L-proline or sarcosine (B1681465) generates isatin-derived azomethine ylides. nih.govmdpi.com These ylides can then be trapped by a suitable dipolarophile to form spiro-pyrrolidine-oxindoles. nih.govfrontiersin.org

Another pathway involves the reaction of aldehydes with secondary amino acids. nih.gov The resulting azomethine ylides can be stabilized or non-stabilized, depending on the substituents. mdpi.com These ylides readily react with a variety of dipolarophiles, including electron-deficient alkenes like maleimides, chalcones, and acrylates, to yield highly substituted pyrrolidines. nih.govjournalijar.com The reaction often proceeds as a one-pot, three-component process, combining the aldehyde, amino acid, and dipolarophile to afford the final product with high efficiency. nih.govmdpi.com

Stereochemical Control in Cycloaddition Pathways

Achieving stereochemical control is a critical aspect of 1,3-dipolar cycloaddition reactions, as the products often contain multiple stereocenters. rsc.org The stereoselectivity of the cycloaddition is influenced by several factors, including the geometry of the azomethine ylide, the nature of the dipolarophile, and the use of chiral catalysts or auxiliaries. acs.orgrsc.org

The reaction is generally stereospecific, meaning the stereochemistry of the alkene dipolarophile is retained in the pyrrolidine product. numberanalytics.comfrontiersin.org The diastereoselectivity (e.g., endo vs. exo approach of the dipolarophile) can often be predicted using frontier molecular orbital (FMO) theory, though steric interactions also play a significant role. wikipedia.org For instance, in reactions involving N-substituted maleimides, the cycloaddition often proceeds with high diastereoselectivity. journalijar.com

For enantioselective synthesis, chiral metal catalysts, often involving silver or copper complexes, can be employed. acs.org These catalysts coordinate with the reactants to create a chiral environment, directing the cycloaddition to favor the formation of one enantiomer over the other. acs.org The use of chiral auxiliaries on either the dipole or dipolarophile precursor is another effective strategy for inducing asymmetry. acs.org The versatility of these methods allows for stereodivergent synthesis, where different stereoisomers can be accessed from the same starting materials simply by changing the catalyst or reaction conditions. rsc.org

Table 2: Stereoselectivity in Azomethine Ylide Cycloadditions

| Method | Key Feature | Outcome | Example |

| Substrate Control | Use of a chiral α-amino acid or a chiral dipolarophile. | Diastereoselective synthesis of pyrrolidines. | Reaction of (S)-N-tert-butanesulfinyl imine with a glycine (B1666218) α-imino ester derivative. acs.org |

| Catalyst Control | Employment of a chiral Lewis acid or metal complex (e.g., Ag(I), Cu(I)). | Enantioselective synthesis of pyrrolidines. | Silver acetate-catalyzed reaction of imines of α-amino esters with nitrostyrenes. nih.gov |

| Divergent Synthesis | Altering catalyst or conditions with same starting materials. | Access to different stereoisomers of the pyrrolidine product. rsc.org | Lewis acids can promote cycloadditions with opposite stereochemistry compared to thermal conditions. acs.org |

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their high atom and step economy, reduced waste generation, and ability to rapidly generate molecular complexity. researchgate.net MCRs have emerged as powerful tools for the synthesis of the pyrrolidine scaffold. nih.govresearchgate.net

Many MCRs that form pyrrolidines are based on 1,3-dipolar cycloaddition chemistry. nih.gov A common three-component reaction involves an aldehyde, an amino acid, and a dipolarophile, which proceeds via the in situ formation of an azomethine ylide. nih.govmdpi.com For example, the reaction between ninhydrin, o-phenylenediamine, and benzylamine (B48309) or thiophenemethylamine in the presence of an olefinic dipolarophile yields complex dispiro indenoquinoxaline pyrrolidine analogues in a one-pot process. nih.gov Copper(I) salts can catalyze a three-component assembly of an α-diazo ester, an imine, and an alkene to produce substituted pyrrolidines with high diastereoselectivity. figshare.com These MCRs provide a direct and versatile route to libraries of structurally diverse pyrrolidine derivatives. researchgate.net

Functionalization and Derivatization Strategies Post-Synthesis

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. A key site for such derivatization is the thiophene (B33073) ring.

Modification of the Thiophene Ring (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form the corresponding thiophene S-oxide (sulfoxide) and thiophene S,S-dioxide (sulfone). acs.orgresearchgate.net This transformation significantly alters the electronic properties and reactivity of the aromatic ring. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide, often in the presence of a metal catalyst. acs.orgnih.gov

Methyltrioxorhenium(VII) (CH₃ReO₃) is an effective catalyst for the oxidation of thiophene derivatives with hydrogen peroxide. acs.orgnih.gov The reaction proceeds stepwise, first forming the sulfoxide, which can then be further oxidized to the sulfone. acs.orgnih.gov The rate of the first oxidation (sulfide to sulfoxide) is enhanced by electron-donating groups on the thiophene ring, reflecting the nucleophilic attack of the sulfur atom on the activated peroxide. acs.orgnih.gov Conversely, the second oxidation (sulfoxide to sulfone) is favored by electron-withdrawing groups. nih.gov Thiophene sulfoxides are often reactive and can act as electrophilic intermediates, readily reacting with nucleophiles. nih.govacs.org The resulting sulfones are generally more stable compounds. researchgate.net

Introduction of Additional Functional Groups on the Pyrrolidine Ring

The introduction of functional groups onto the pyrrolidine ring of this compound can be achieved through various synthetic strategies. One powerful method involves the [3+2] cycloaddition reaction, which constructs the pyrrolidine ring itself while incorporating desired functionalities.

A notable example is the diastereoselective synthesis of densely substituted pyrrolidines using a [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. ua.es In this approach, a thienyl-substituted heteroaromatic imino ester can be used as a key building block. The reaction, catalyzed by silver carbonate (Ag2CO3), proceeds with good regio- and diastereoselectivity to yield a highly functionalized pyrrolidine ring. ua.es The resulting product contains multiple stereocenters and functional groups, such as an ester group, which can be further modified. ua.es

Table 1: Example of a [3+2] Cycloaddition for the Synthesis of a Functionalized Thienyl-Substituted Pyrrolidine Derivative ua.es

| Reactant 1 | Reactant 2 | Catalyst | Product | Selectivity |

| Thienyl-substituted heteroaromatic imino ester | Azomethine ylide (generated in situ) | Ag2CO3 | Densely substituted pyrrolidine | Good regio- and diastereoselectivity |

Another strategy involves the use of azomethine ylides in reactions with various dipolarophiles. For instance, azomethine ylides can react with α,β-unsaturated polarophiles, such as chalcones bearing a thiophene moiety, to generate functionalized spiro-pyrrolidines. mdpi.com While the product is a more complex spirocyclic system, this method demonstrates the principle of incorporating a thiophene-containing fragment during the formation of the pyrrolidine ring, leading to a functionalized scaffold. mdpi.com

Intramolecular cyclization of precursors containing a thiophene group is another viable route. For example, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one leads to the formation of a 1,2-dihydro-3H-pyrrol-3-one derivative with a thiophen-2-yl group at the 5-position. researchgate.net Although this yields a pyrroline, subsequent reduction could provide the corresponding functionalized pyrrolidine.

Stereoselective Functionalization Techniques (e.g., Asymmetric Synthesis)

Controlling the stereochemistry of the functionalized pyrrolidine ring is crucial for the development of chiral drugs and catalysts. Asymmetric synthesis provides the tools to achieve this control, leading to the selective formation of one enantiomer or diastereomer over others.

The aforementioned [3+2] cycloaddition reaction employing a chiral N-tert-butanesulfinyl group on the 1-azadiene is an excellent example of a diastereoselective synthesis. ua.es The chiral auxiliary directs the approach of the azomethine ylide, resulting in the formation of the pyrrolidine ring with a high degree of stereocontrol. This method can generate up to four stereogenic centers in a single step with good to excellent diastereomeric ratios. ua.es The resulting densely substituted pyrrolidines can serve as valuable precursors for organocatalysts. ua.es

Table 2: Key Features of the Stereoselective [3+2] Cycloaddition ua.es

| Feature | Description |

| Chiral Auxiliary | N-tert-butanesulfinyl group |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Chiral N-tert-butanesulfinylazadiene and azomethine ylide |

| Key Substrate | Thienyl-substituted heteroaromatic imino ester |

| Outcome | Highly diastereoselective synthesis of densely substituted pyrrolidines |

| Stereocenters Generated | Up to four |

Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems also offers a pathway to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method can create up to four new stereocenters in a controlled manner. The likely mechanism involves a two-step hydrogenation sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov While not explicitly demonstrated for this compound, this strategy could potentially be adapted for such systems.

Furthermore, the use of azomethine ylides generated from the condensation of isatin and L-proline in reactions with (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-ones showcases a stereoselective approach to synthesizing spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-ones. mdpi.com The chirality of the L-proline directs the stereochemical outcome of the cycloaddition.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of 1-(Thiophen-2-ylmethyl)pyrrolidine is a key site of chemical reactivity due to its lone pair of electrons.

Nucleophilic Properties and Potential for Further Derivatization

The pyrrolidine nitrogen atom possesses significant nucleophilic character, making it a primary site for further chemical modifications. As a secondary amine, the nitrogen in a pyrrolidine ring is basic and highly nucleophilic. This nucleophilicity is a cornerstone of its reactivity, allowing for a wide range of derivatization reactions. The nitrogen atom can readily participate in reactions with various electrophiles, leading to the formation of new covalent bonds.

The potential for derivatization at the pyrrolidine nitrogen is extensive. Common transformations include:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Participation in Complex Chemical Transformations

The nucleophilic nature of the pyrrolidine nitrogen enables its participation in more complex chemical transformations. For instance, pyrrolidine is known to engage in aromatic nucleophilic substitution (SNAr) reactions with activated thiophene (B33073) derivatives. In these reactions, the pyrrolidine acts as the nucleophile, displacing a leaving group on the thiophene ring. Computational studies on the reaction of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes have shown that the reaction proceeds via a stepwise pathway. This involves the initial addition of pyrrolidine to the C2 position of the thiophene, followed by a proton transfer and elimination of a leaving group, a process that can be catalyzed by an excess of pyrrolidine itself. nih.govstudysmarter.co.uk

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, which primarily undergoes electrophilic aromatic substitution reactions. Its reactivity is influenced by the electron-donating nature of the sulfur heteroatom and the presence of the alkylpyrrolidine substituent.

Electrophilic Aromatic Substitution Reactions

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C2 (or α) position. In this compound, the C2 position is already substituted. The substituent at this position, a methylpyrrolidine group, is an alkyl group, which is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

In the context of the thiophene ring, the "ortho" position is C3 and the "para" position is C5. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position, with some substitution also possible at the C3 position. The activating nature of the alkyl group is due to inductive effects, where the sp3-hybridized carbon of the methylene (B1212753) bridge donates electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the substitution process. libretexts.org

Common electrophilic aromatic substitution reactions that the thiophene ring can undergo include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The general mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net

| Reaction Type | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|

| Bromination (Br2, acetic acid) | 1-((5-Bromothiophen-2-yl)methyl)pyrrolidine | 1-((3-Bromothiophen-2-yl)methyl)pyrrolidine |

| Nitration (HNO3/H2SO4) | 1-((5-Nitrothiophen-2-yl)methyl)pyrrolidine | 1-((3-Nitrothiophen-2-yl)methyl)pyrrolidine |

| Friedel-Crafts Acylation (CH3COCl, AlCl3) | 1-(5-(1-(Thiophen-2-ylmethyl)pyrrolidin-5-yl)ethan-1-one | 1-(3-(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)ethan-1-one |

Oxidation Pathways

The thiophene ring is susceptible to oxidation, which can occur at either the sulfur atom or the carbon-carbon double bonds. The oxidation of the sulfur atom leads to the formation of thiophene S-oxides and subsequently thiophene S,S-dioxides. researchgate.net These oxidized species are no longer aromatic and exhibit different reactivity, often acting as dienophiles in cycloaddition reactions.

Alternatively, oxidation of the C=C bonds can lead to the formation of thiophene epoxides, which are generally unstable and can rearrange to other products. researchgate.net The specific oxidation pathway and the resulting products can be controlled by the choice of the oxidizing agent. For example, peracids are commonly used for the oxidation of thiophenes. researchgate.net Studies on the oxidation of thiophene and its derivatives with hydrogen peroxide in the presence of catalysts like Fenton's reagent have shown that this can lead to the destruction of the aromatic ring, forming smaller, non-aromatic fragments. shu.ac.uk

| Oxidizing Agent | Potential Product Type | Notes |

|---|---|---|

| m-CPBA (meta-Chloroperoxybenzoic acid) | Thiophene S-oxide or S,S-dioxide | Leads to loss of aromaticity. |

| Hydrogen Peroxide with catalyst (e.g., Fenton's reagent) | Ring-opened products, hydroxylated derivatives | Can lead to complete degradation of the thiophene ring. shu.ac.uk |

Mechanistic Studies of Synthetic Transformations

While specific mechanistic studies for the synthesis of this compound are not widely available, insights can be gained from studies of similar reactions. The synthesis of N-(thienylmethyl)amines often involves the reaction of a thienylmethyl halide with an amine. This is a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism where the amine nitrogen acts as the nucleophile, attacking the benzylic-like carbon of the thienylmethyl group and displacing the halide leaving group.

In more complex transformations involving the thiophene ring, such as the reaction of 4-nitro-2-thienylalkyl derivatives with certain nucleophiles, a novel substitution mechanism termed SN(AEAE) has been proposed. This mechanism involves a sequence of Addition of the nucleophile to the thiophene ring, Elimination of the leaving group from the side chain, a second Addition of a nucleophile, and a final Elimination to regenerate the aromatic ring. This highlights that the interplay between the thiophene ring and its side chain can lead to complex and interesting reaction pathways.

Investigation of Catalytic Cycles in Pyrrolidine Formation

The synthesis of N-alkylated pyrrolidines, such as this compound, is often achieved through catalytic reductive amination. This process involves two main stages: the formation of an iminium ion from the aldehyde and amine, followed by the reduction of this intermediate. While simple reducing agents like sodium borohydride can be used, modern synthetic methods often employ catalytic transfer hydrogenation, which involves a defined catalytic cycle.

One common approach is the "borrowing hydrogen" methodology, where a catalyst, typically based on iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol solvent or other hydrogen donor to reduce the C=N bond of the in situ-formed iminium ion.

A generalized catalytic cycle for this type of transformation can be described as follows:

Oxidation/Dehydrogenation: The catalyst, for instance, a Cp*Ir complex, removes hydrogen from a donor molecule (e.g., isopropanol), becoming an active iridium-hydride species.

Iminium Ion Formation: Thiophene-2-carbaldehyde and pyrrolidine react reversibly to form a hemiaminal, which then dehydrates to yield a thiophen-2-ylmethylidene)pyrrolidin-1-ium intermediate.

Reduction/Hydrogenation: The activated catalyst (iridium-hydride) delivers the hydride to the electrophilic carbon of the iminium ion.

Product Release and Catalyst Regeneration: The reduced product, this compound, is released. The catalyst is regenerated and can re-enter the cycle by abstracting hydrogen from another donor molecule.

This catalytic approach is highly efficient, allowing for the reaction to proceed with only a small amount of catalyst. The choice of metal center and ligands is crucial for optimizing the reaction rate and yield.

Table 1: Key Components in a "Borrowing Hydrogen" Catalytic Cycle for N-Alkylation

| Component | Role in the Cycle | Example |

| Pre-catalyst | Source of the active catalytic species. | [Cp*IrCl2]2 |

| Hydrogen Donor | Provides the hydrogen atoms for the reduction step. | Isopropanol |

| Amine | Nucleophile that reacts with the carbonyl. | Pyrrolidine |

| Carbonyl | Electrophile that forms the iminium intermediate. | Thiophene-2-carbaldehyde |

| Base (optional) | Can facilitate iminium formation and catalyst turnover. | K2CO3 |

Elucidation of Regio- and Stereoselective Pathways

Regioselectivity and stereoselectivity are critical considerations in the synthesis of many complex pyrrolidine derivatives. organic-chemistry.org However, in the specific synthesis of this compound via the reductive amination of thiophene-2-carbaldehyde and pyrrolidine, these issues are minimal.

Regioselectivity: This refers to the preference for one direction of bond-making or breaking over others. In this reaction, the nucleophilic nitrogen atom of pyrrolidine selectively attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. There are no other competing electrophilic sites on the aldehyde or nucleophilic sites on the pyrrolidine under these conditions, leading to a single positional isomer. The reaction is therefore highly regioselective by nature.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The synthesis of this compound from achiral starting materials (thiophene-2-carbaldehyde and pyrrolidine) does not generate any new stereocenters. The product molecule is achiral and does not have enantiomers or diastereomers. Therefore, stereoselectivity is not a factor in this specific transformation.

While not pertinent to this specific molecule, stereoselectivity is paramount in other pyrrolidine syntheses, such as the [3+2] cycloaddition reactions to form highly substituted pyrrolidine rings, where the facial selectivity of the approach of the reactants determines the final stereochemistry of multiple chiral centers. tandfonline.com

Role of Intermediates in Reaction Progression

The progression from starting materials to the final this compound product is mediated by key transient species known as intermediates. The identification and understanding of these intermediates are fundamental to comprehending the reaction mechanism. In the context of reductive amination, two primary intermediates are involved before the final reduction step.

Hemiaminal Intermediate: The initial step of the reaction is the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of thiophene-2-carbaldehyde. This acid- or base-catalyzed step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This species contains both an alcohol and an amine group attached to the same carbon. The formation of the hemiaminal is typically a rapid and reversible equilibrium.

Iminium Ion Intermediate: The hemiaminal is generally unstable and undergoes dehydration (loss of a water molecule) to form a more stable C=N double bond. Because the nitrogen atom is part of the pyrrolidine ring and is bonded to the thiophen-2-ylmethylidene carbon, it bears a positive charge. This cationic species is called an iminium ion. The formation of the iminium ion is often the rate-determining step of the first phase of the reaction and provides the electrophilic substrate for the subsequent reduction. researchgate.net

Thiophene-2-carbaldehyde + Pyrrolidine ⇌ [Hemiaminal Intermediate] ⇌ [Iminium Ion Intermediate] + H₂O

The iminium ion is the crucial intermediate that is acted upon by the reducing agent (e.g., a hydride delivered from a borohydride reagent or a metal-hydride catalyst). The reduction of the C=N bond is an irreversible step that drives the reaction to completion, yielding the stable tertiary amine product, this compound. A plausible mechanism involving these intermediates is detailed in various studies of pyrrolidone synthesis, which share the common feature of iminium or related enamine intermediates. mdpi.combeilstein-journals.org

Table 2: Intermediates in the Formation of this compound

| Intermediate | Structure | Role in Reaction |

| Hemiaminal | A tetrahedral species with -OH and pyrrolidinyl groups on the same carbon. | First-formed intermediate; precursor to the iminium ion. |

| Iminium Ion | A planar, cationic species with a C=N double bond. | Key electrophilic species that undergoes reduction to form the final product. |

Structural Analysis and Conformational Landscape

Conformational Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic dynamic behavior known as pseudorotation. This allows the ring to adopt a continuous series of energetically favorable conformations, offering a significant three-dimensional diversity. nih.gov

Substituents on the pyrrolidine ring play a critical role in determining the preferred conformation by influencing the pseudorotation circuit. nih.gov The nature, size, and stereochemistry of the substituents can lock the ring into specific puckered states.

Electronic Effects: The electronegativity of substituents can have a profound impact. For example, in 4-substituted prolines, an electronegative substituent in the cis position tends to favor an endo pucker, while a trans substituent favors an exo pucker. frontiersin.org Fluorine, being highly electronegative, has been shown to significantly influence the conformational stability of the pyrrolidine ring. mdpi.com

Steric Effects: Bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain, thereby dictating the ring's pucker. For instance, a tert-butyl group at the C-4 position of proline strongly influences the ring to adopt a conformation where this bulky group is in a pseudo-equatorial orientation. metu.edu.tr

In the case of 1-(Thiophen-2-ylmethyl)pyrrolidine, the thiophen-2-ylmethyl group at the nitrogen atom will influence the puckering equilibrium of the pyrrolidine ring. The steric bulk of this group will favor conformations that minimize interactions with the ring protons.

| Substituent | Position | Preferred Conformation | Reference |

| Hydroxy | C-4 (trans) | Cγ-exo | frontiersin.org |

| Hydroxy | C-4 (cis) | Cγ-endo | frontiersin.org |

| Fluoro | C-4 (trans) | Cγ-exo | nih.gov |

| Fluoro | C-4 (cis) | Cγ-endo | nih.gov |

| tert-Butyl | C-4 (trans) | Cγ-endo (opposite to electronegative groups) | metu.edu.tr |

| tert-Butyl | C-4 (cis) | Cγ-exo (opposite to electronegative groups) | metu.edu.tr |

Table 1: Influence of Substituents on Pyrrolidine Ring Pucker

Spatial Orientation of the Thiophene-2-ylmethyl Moiety

The orientation of the thiophen-2-ylmethyl substituent relative to the pyrrolidine ring is determined by the rotation around the N-CH₂ bond. Computational studies on analogous N-benzylpyrrolidine derivatives have shown that the benzyl (B1604629) group is not rigidly fixed but can adopt different spatial arrangements. researchgate.netscielo.br The preferred orientation will be a balance between minimizing steric hindrance with the pyrrolidine ring protons and potential weak intramolecular interactions.

Stereochemical Aspects and Chiral Recognition

The structure of this compound does not inherently contain a chiral center unless the pyrrolidine ring is substituted in a way that creates one. However, the introduction of stereocenters, for instance at the α-position of the pyrrolidine ring or on the thiophene-2-ylmethyl side chain, would lead to stereoisomers with distinct properties.

The synthesis of enantiomerically pure substituted pyrrolidines is a significant area of research. nih.gov Several strategies can be envisioned for the asymmetric synthesis of chiral derivatives of this compound.

One common approach is the use of chiral auxiliaries. For instance, starting from enantiopure proline, the carboxyl group can be reduced and the resulting alcohol converted to a leaving group, followed by substitution with a thiophene-2-yl anion equivalent. Alternatively, asymmetric catalysis offers powerful methods. Palladium-catalyzed asymmetric carboamination reactions have been developed for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov Organocatalysis, using chiral proline derivatives or other small molecules, has also emerged as a potent tool for the asymmetric synthesis of substituted pyrrolidines. mdpi.com

| Method | Description | Potential Application | Reference |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective transformations. | Derivatization of (S)- or (R)-proline. | metu.edu.tr |

| Asymmetric Catalysis | Use of a chiral catalyst to create stereocenters with high enantioselectivity. | Pd-catalyzed carboamination of an appropriate alkenyl amine with a thiophene (B33073) halide. | nih.gov |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Asymmetric functionalization of a pyrrolidine precursor. | nih.govmdpi.com |

Table 2: Potential Asymmetric Synthesis Strategies

The stereochemistry of a molecule is paramount in its interaction with other chiral entities, such as biological receptors or enzymes. Different stereoisomers of a chiral pyrrolidine derivative can exhibit vastly different biological activities. For example, the (R)-enantiomer of a 2-(arylmethyl)pyrrolidine was found to be a potent 5-HT₆ agonist, while the (S)-enantiomer acted as an antagonist. nih.gov

The spatial arrangement of substituents, dictated by the ring pucker and rotational conformations, directly influences how a molecule presents its functional groups for interaction. Steric factors play a crucial role; a bulky substituent can shield a particular face of the molecule, directing the approach of a binding partner. In the context of this compound derivatives, the stereochemistry at any chiral center would determine the precise three-dimensional positioning of the thiophene and pyrrolidine moieties, which would be critical for specific molecular recognition events. Studies on substituted pyrrolidines have shown that the cis or trans relationship between substituents can be the deciding factor for potent biological activity. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies detailing Density Functional Theory (DFT) calculations specifically for 1-(Thiophen-2-ylmethyl)pyrrolidine were identified. Such studies would typically provide insights into the molecule's electronic structure and geometry.

There are no available research findings that report the optimized geometry, bond lengths, bond angles, or electronic properties (such as charge distribution and dipole moment) of this compound derived from computational methods.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are not available in the current body of scientific literature. This information is crucial for understanding the kinetic stability and chemical reactivity of a molecule.

A quantitative analysis of global reactivity descriptors, including electronegativity, chemical potential, global hardness, global softness, and the electrophilicity index for this compound, has not been reported in published computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations being performed to study the intermolecular forces and interaction patterns of this compound in various environments or with other molecules.

Computational Studies of Reaction Mechanisms and Transition States

Computational investigations into the reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies, are not present in the accessible literature.

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR)

While theoretical calculations are often used to predict spectroscopic data, no studies were found that report the theoretically predicted ¹H-NMR, ¹³C-NMR, or IR vibrational frequencies for this compound to compare with experimental data for structural confirmation.

Applications in Chemical Biology and Molecular Design

Exploration of Molecular Interactions with Biological Targets

Analogs of 1-(Thiophen-2-ylmethyl)pyrrolidine have been investigated for their ability to interact with a range of enzymes and receptors, leading to the modulation of key biological pathways.

While direct studies on this compound binding to voltage-gated sodium channels (VGSCs) are not prominent, the broader class of pyrrolidine-containing molecules is central to the modulation of various ion channels. nih.govuq.edu.au The exploration of these scaffolds has yielded significant findings in related areas, particularly with Transient Receptor Potential Vanilloid 1 (TRPV1) and GABA-A (GABAA) receptors.

TRPV1 Receptors: The TRPV1 receptor, a key player in pain and temperature sensation, has been a major target for novel analgesics. nih.govwikipedia.org Structure-activity relationship studies on TRPV1 antagonists have shown that cyclic amines, including pyrrolidine (B122466), can be incorporated to produce compounds with reasonable antagonist potency. nih.gov For instance, in one series of 2-thio pyridine (B92270) analogues investigated as human TRPV1 (hTRPV1) antagonists, the introduction of a pyrrolidine moiety resulted in a compound with a Ki(CAP) value in the low nanomolar range (2-3 nM). nih.gov This demonstrates the utility of the pyrrolidine ring in designing ligands that fit within the antagonist binding site of the TRPV1 channel. nih.govwikipedia.org The general pharmacophore model for many TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, criteria that can be met by pyrrolidine-thiophene designs. wikipedia.org

GABAA Receptors: GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov Analogs featuring a pyrrolidine ring have been developed as positive allosteric modulators (PAMs) of these receptors. nih.gov For example, a series of novel pyrroloindolines were shown to be effective PAMs, with mutagenesis studies suggesting a binding site within the transmembrane domain of the receptor. nih.gov While not direct thiophene (B33073) analogs, these findings underscore the compatibility of the pyrrolidine scaffold with the allosteric binding sites on the GABAA receptor complex. Furthermore, computational modeling has been successfully used to predict the modulatory profile of various heterocyclic compounds at the α1β2γ2-GABAAR subtype, providing a pathway for the rational design of new agents, including those based on a pyrrolidine-thiophene framework. nih.gov

The interaction of pyrrolidine-thiophene analogs with their biological targets can lead to the modulation of complex cellular signaling pathways, with notable applications in immunology.

Inhibition of Phagocytosis: In immune cytopenias, autoantibodies trigger the destruction of blood cells via phagocytosis. acs.org Small molecules capable of inhibiting this process represent a novel therapeutic approach. acs.org In a screen for such inhibitors, both pyrrolidine and thiophene-containing compounds were identified as hits. acs.org Specifically, a thiophene derivative was found to be a potent inhibitor of red blood cell phagocytosis, demonstrating approximately 7-fold greater potency than its corresponding carboxylate analog. acs.org This highlights the ability of this scaffold to interfere with the signaling cascade that governs cellular engulfment by immune cells like monocytes.

Inhibition of TNF-α Signaling: Tumor necrosis factor α (TNF-α) is a critical cytokine in autoimmune diseases. nih.gov Structure-based design has led to the development of pyrrolidine-2,5-dione derivatives that act as TNF-α inhibitors. nih.gov These compounds have been shown to block the activation of downstream signaling pathways, including the TNF-α-triggered caspase and NF-κB pathways, representing a promising strategy for treating autoimmune disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Thiophene Analogs

The development of potent and selective agents based on the this compound scaffold relies heavily on detailed Structure-Activity Relationship (SAR) studies. frontiersin.org These investigations systematically modify the chemical structure to understand how different functional groups and structural features influence biological activity. acs.orgnih.gov

The biological impact of pyrrolidine-thiophene analogs can be finely tuned by altering the substituents on either the pyrrolidine or the thiophene ring. A closely related SAR study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor (a target for graft-versus-host disease) provides a clear example. nih.gov In this study, keeping an ortho-nitro group on one phenyl ring constant, various substituents were placed on a second phenyl ring attached to the pyrrolidine. The results demonstrated that activity could be significantly modulated.

| Compound Modification | Position of Substituent | Substituent Group | Impact on Activity (IC50) | Reference |

| Base Compound (iST2-1) | - | - | ~15-20 µM | nih.gov |

| Variation on Phenyl Ring B | 4-position | Dimethyl amine | Improved (2-3 fold) | nih.gov |

| Variation on Phenyl Ring B | 4-position | Pyrrolidine | Improved (2-3 fold) | nih.gov |

| Variation on Phenyl Ring B | 4-position | Piperidine | Improved (2-3 fold) | nih.gov |

| Variation on Phenyl Ring B | 4-position | Carboxylic acid | Reduced activity | nih.gov |

| Variation on Phenyl Ring B | 3-position | Pyrrolidine | Improved (IC50 ~5-7 µM) | nih.gov |

| Variation on Phenyl Ring B | 3-position | Piperidine | Improved (IC50 ~5-7 µM) | nih.gov |

| Variation on Phenyl Ring B | 3-position | Dimethyl amine | Improved (IC50 ~5-7 µM) | nih.gov |

This table is based on data for 1-(Furan-2-ylmethyl)pyrrolidine analogs, which serve as a close proxy for thiophene-containing structures.

Similarly, in studies of phagocytosis inhibitors, the presence of a methyl ester moiety on a thiophene-containing compound was shown to be a critical structural feature for activity, with its hydrolysis to a carboxylic acid leading to a significant drop in potency. acs.org

The connection between the core heterocyclic rings and other parts of the molecule is crucial for optimal biological activity.

Linker Length: The length of the linker connecting different pharmacophoric elements can dramatically affect potency and selectivity. In the development of dual TRPA1/TRPV1 antagonists, varying the linker length between an oxadiazole and a pyridine C-region had a pronounced effect. mdpi.com A compound with a one-carbon linker demonstrated significant inhibitory activity on both channels, whereas analogs with no linker or a two-carbon linker showed preferential activity for either TRPA1 or TRPV1, respectively. mdpi.com In another example, introducing a methylene (B1212753) group (a one-carbon linker) between a pyrrolidine ring and a phenoxy moiety in a series of antiviral compounds led to a 20-fold decrease in activity, indicating that a more rigid, direct connection was favorable. mdpi.com

Heteroatom Type: The choice of heteroatom within the aromatic ring also influences activity. The thiophene ring is often used as a bioisostere for furan (B31954) or phenyl rings. Computational studies comparing "thiophenfurin" (a thiophene-furan combination) with other analogs have been used to explore conformational differences that can impact binding to target enzymes. researchgate.net The subtle differences in size, geometry, and electronic character between a sulfur (in thiophene) and an oxygen (in furan) can alter the way a molecule fits into a binding pocket, thereby affecting its biological profile. nih.govresearchgate.net

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This approach can be ligand-based, derived from a set of active molecules, or structure-based, derived from the known structure of the biological target. nih.govnih.gov

For scaffolds related to this compound, pharmacophore models have been instrumental in identifying new drug candidates. The established pharmacophore for TRPV1 antagonists, for example, consists of key features like a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic/ring feature. wikipedia.org Pyrrolidine-thiophene structures are well-suited to match these requirements. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while other parts of the molecule can be functionalized to provide donor groups and fulfill the spatial requirements of the model.

In the design of inhibitors for targets like TNF-α, structure-based drug design strategies have been successfully applied to pyrrolidine-containing scaffolds to identify derivatives with stronger binding affinity and improved solubility. nih.gov By understanding the key interactions within the target's binding site, medicinal chemists can rationally modify the pyrrolidine-thiophene core to enhance potency and selectivity, guiding the development of the next generation of therapeutic agents. frontiersin.org

Identification of Key Structural Features for Bioactivity

The biological activity of compounds containing the this compound scaffold is dictated by a combination of stereochemistry, ring conformation, and the nature of its substituents. The pyrrolidine ring, being a saturated five-membered heterocycle, is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". This non-planarity allows it to explore a wider three-dimensional space, which can be crucial for fitting into the binding pockets of proteins. nih.govdntb.gov.ua

The stereochemistry at the chiral centers of the pyrrolidine ring is a critical determinant of biological activity. The spatial orientation of substituents can lead to significantly different biological profiles due to the specific binding modes required by enantioselective proteins. dntb.gov.ua For instance, in studies of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), modifications to the stereochemistry at position R2 were found to significantly impact inhibitory activity. nih.gov

Structure-activity relationship (SAR) studies on analogous compounds provide further insight into the key features for bioactivity. In a study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor, a close structural analog of the thiophene compound, the nature and position of substituents on both the furan (analogous to the thiophene ring) and the phenyl ring attached to the pyrrolidine were systematically varied. nih.gov This research demonstrated that the addition of specific groups, such as dimethylamine (B145610) or another pyrrolidine ring, at certain positions on the phenyl ring could enhance the inhibitory activity by two to three-fold. nih.gov This highlights the importance of the substitution pattern on the appended rings for tuning the biological effects of the core scaffold.

A summary of the structure-activity relationships for these analogous compounds is presented in the table below, illustrating the impact of various substituents on their inhibitory concentrations.

| Compound ID | B-Ring Substituent (Position) | IC50 (µM) | Fold Improvement |

| iST2-1 | (Reference Compound) | - | - |

| 3c | 4-dimethyl amine | ~5-7 | 2-3 |

| 4a | 4-pyrrolidine | ~5-7 | 2-3 |

| 4b | 4-piperidine | ~5-7 | 2-3 |

| 9a | 4-methyl ester | ~5-7 | 2-3 |

| 10 | 4-carboxylic acid | Reduced Activity | <1 |

| 4c | 3-pyrrolidine | ~5-7 | 2-3 |

| 4d | 3-piperidine | ~5-7 | 2-3 |

| 9b | 3-dimethyl amine | ~5-7 | 2-3 |

| Data derived from a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors. nih.gov |

Rational Design of Pyrrolidine-Thiophene Scaffolds with Improved Selectivity

The rational design of molecules incorporating the pyrrolidine-thiophene scaffold is a promising strategy for developing compounds with high potency and selectivity for specific biological targets. This approach often involves the "active substructure splicing" method, where known active fragments are combined to create novel chemical entities with enhanced properties. mdpi.com The combination of the pyrrolidine ring, a common feature in many bioactive natural products and pharmaceuticals, with the thiophene ring, another privileged structure in medicinal chemistry, is a prime example of this strategy. nih.govmdpi.com

For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by splicing the nicotinic acid and thiophene substructures, leading to the discovery of potent fungicides. mdpi.comnih.gov This same principle can be applied to the design of pyrrolidine-thiophene scaffolds, aiming to create compounds that target specific enzymes or receptors with high selectivity.

Selectivity can be engineered by modifying the substituents on the thiophene and pyrrolidine rings. In a study on thiophene derivatives designed to inhibit bacterial histidine kinases, it was found that varying the substituents on a phenyl group attached to the thiophene ring could lead to significant differences in selectivity for different kinases. nih.gov This demonstrates that even subtle changes to the periphery of the scaffold can have a profound impact on its interaction with biological targets.

The following table summarizes the inhibitory concentrations (IC50) of selected thiophene derivatives against different bacterial histidine kinases, illustrating the potential for achieving selectivity.

| Compound | WalK IC50 (µM) | PhoR IC50 (µM) | ResE IC50 (µM) |

| 6s | >50 | 1.6 | >50 |

| Data derived from a study on thiophene derivatives as bacterial histidine kinase inhibitors. nih.gov |

Application as Biochemical Probes and Research Tools

The unique structural and chemical properties of the this compound scaffold make it an attractive framework for the development of biochemical probes and research tools.

Tools for Studying Protein-Ligand Interactions

While direct studies on the use of this compound as a probe for protein-ligand interactions are not widely reported, the principles for its application are well-established. Fluorescent probes are invaluable tools for investigating these interactions, as changes in their fluorescence can signal binding events. nih.gov Molecules like 8-anilino-1-naphthalenesulfonic acid (ANS) are known to fluoresce upon binding to the hydrophobic pockets of proteins. nih.gov

A similar approach could be employed with the this compound scaffold. By chemically attaching a fluorophore to the core structure, it could be transformed into a fluorescent probe. The interaction of this probe with a target protein could then be monitored by changes in fluorescence intensity or polarization. This would allow for the characterization of binding affinities and the identification of binding sites. Studies on benzofuran (B130515) derivatives have shown that such molecules can effectively bind to proteins like bovine serum albumin (BSA), and their binding can be monitored using spectroscopic techniques. mdpi.com

Probes for Investigating Cellular Processes

The pyrrolidine scaffold has been successfully incorporated into probes for monitoring cellular processes. A notable example is the development of a specific fluorescent probe for the detection of pyrrolidine (PyD) in biological systems, including zebrafish. nih.gov This probe was designed to undergo a chemical reaction with PyD, resulting in a significant change in its fluorescence properties, allowing for the visualization and quantification of PyD in a cellular context. nih.gov

This demonstrates the potential for designing probes based on the this compound scaffold to investigate a variety of cellular events. By modifying the scaffold to interact with a specific cellular component or to be sensitive to a particular microenvironment (e.g., pH, redox potential), it could be developed into a powerful tool for cell biology research.

Q & A

Q. What are the common synthetic routes for preparing 1-(Thiophen-2-ylmethyl)pyrrolidine, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives can react with pyrrolidine precursors in the presence of a base like potassium carbonate (K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF or THF). Microwave-assisted synthesis (150°C, 20 hours) has also been employed to enhance reaction efficiency and reduce side products . Key variables include stoichiometric ratios, solvent choice, and temperature control to minimize decomposition of the thiophene moiety.

Structural Characterization Techniques

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Combined use of -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. X-ray crystallography (via tools like Mercury CSD 2.0) resolves stereochemical ambiguities, particularly for distinguishing rotational isomers of the thiophene ring. For purity assessment, HPLC with UV detection or GC-MS is recommended, with attention to residual solvents and byproducts .

Advanced: Isomerism and Data Contradictions

Q. How can researchers address discrepancies in crystallographic data caused by rotational isomerism in this compound derivatives?

Crystal structures often reveal multiple conformers due to free rotation of the thiophen-2-ylmethyl group. For example, a study on a benzimidazole analog showed two distinct molecular conformers with occupancy ratios of 0.927:0.073. To resolve contradictions, refine crystallographic models using software like SHELXL and validate with complementary techniques (e.g., variable-temperature NMR or DFT calculations) .

Reaction Mechanism Elucidation

Q. What experimental strategies are effective for probing the electrophilic aromatic substitution (EAS) reactivity of this compound?

Competitive EAS studies (e.g., Vilsmeier-Haack formylation or nitration) can map regioselectivity. Monitor reaction progress via -NMR to track substituent orientation. Computational modeling (DFT or molecular docking) further predicts reactive sites by analyzing electron density distribution across the thiophene and pyrrolidine rings .

Advanced: Solvent and Catalyst Optimization

Q. How do solvent polarity and catalyst choice influence cross-coupling reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the heterocyclic system, while Pd(PPh₃)₄ or CuI catalysts mediate Suzuki or Ullmann couplings. For example, a 3,4-dimethoxyphenylboronic acid coupling achieved 93% yield using Pd(PPh₃)₄ in dioxane/water (105°C). Screen solvent-catalyst pairs systematically to balance reactivity and steric hindrance .

Regulatory and Safety Considerations

Q. What legal restrictions apply to the handling of this compound, given its structural similarity to controlled substances?

The compound’s thiophene-pyrrolidine scaffold resembles Schedule I hallucinogens (e.g., TCPy). Researchers must comply with DEA regulations for analogues under the Federal Analog Act. Document synthesis and storage protocols rigorously, and obtain institutional approvals for handling psychoactive derivatives .

Computational Modeling Applications

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s supramolecular interactions?

MD simulations in software like GROMACS or AMBER predict packing motifs (e.g., C–H···N or π-stacking interactions) observed in crystallographic studies. Pair with Mercury’s "Materials Module" to compare simulated and experimental lattice parameters, aiding in polymorph prediction .

Advanced: Toxicity and Biological Assays

Q. What methodologies are used to assess the cytotoxicity of this compound in preclinical studies?

Conduct MTT assays on human cell lines (e.g., HEK-293 or HepG2) at varying concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and validate purity via LC-MS to exclude confounding effects from synthetic byproducts. For in vivo studies, adhere to OECD guidelines for acute toxicity testing .

Stability Under Ambient Conditions

Q. How does this compound degrade under prolonged storage, and what stabilization methods are effective?

The compound is prone to oxidation at the thiophene sulfur. Accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-MS identify degradation products (e.g., sulfoxides). Stabilize by storing under argon at -20°C with added antioxidants (e.g., BHT) .

Advanced: Synthetic Scale-Up Challenges

Q. What engineering controls mitigate hazards during kilogram-scale synthesis of this compound?

Use jacketed reactors with precise temperature control (±2°C) to prevent exothermic runaway. Implement continuous flow systems for hazardous steps (e.g., bromination). Monitor off-gassing via FT-IR spectroscopy and adhere to ATEX standards for solvent handling .

Notes

- Data Sources : References to crystallography (), synthesis protocols (), and regulatory guidelines () ensure methodological rigor.

- Excluded Sources : Commercial platforms (e.g., benchchem.com ) were omitted per instructions.

- Depth : Questions span fundamental techniques (e.g., NMR) to advanced topics (e.g., MD simulations), aligning with academic research needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.